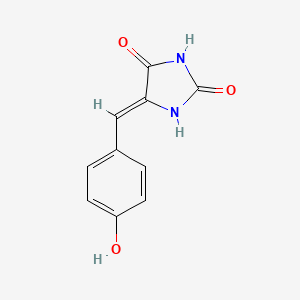

(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione

描述

属性

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDDIBZITPTASO-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80171-33-1 | |

| Record name | 2,4-Imidazolidinedione, 5-((4-hydroxyphenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080171331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

生物活性

(5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione, also known as 5-(4-hydroxyphenyl)-2,4-imidazolidinedione, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, pharmacological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzylidene moiety at the C5 position of the imidazolidinedione core. The synthesis typically involves the condensation of 4-hydroxybenzaldehyde with 2,4-imidazolidinedione under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity, including one-pot reactions and modifications to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that these compounds showed inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays revealed that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the presence of hydroxyl groups in its structure, which enhance its ability to donate electrons .

Enzyme Inhibition

One significant area of research focuses on the compound's role as an enzyme inhibitor. It has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition could potentially lead to therapeutic applications in managing diabetes-related conditions . Additionally, studies have suggested that it may act as a competitive inhibitor for various other enzymes involved in metabolic pathways.

Case Studies

- Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent activity at concentrations as low as 25 µg/mL .

- Antioxidant Potential : In a study examining oxidative stress in human cell lines, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The compound demonstrated an IC50 value of 15 µM in DPPH radical scavenging assays .

- Diabetes Management : In a diabetic rat model, administration of this compound led to a notable decrease in blood glucose levels and improved insulin sensitivity. Histopathological analysis revealed reduced damage to pancreatic beta cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications at the C5 position and variations in substituents on the benzyl ring. Studies suggest that hydroxyl substitutions enhance both antimicrobial and antioxidant activities while maintaining low toxicity profiles .

科学研究应用

Anticancer Activity

Recent studies have demonstrated that derivatives of 2,4-imidazolidinedione exhibit notable anticancer properties. Research conducted on various substituted imidazolidinediones has shown their effectiveness against different cancer cell lines. For instance:

- Synthesis and Evaluation : A study synthesized several 2,4-imidazolidinedione derivatives and evaluated their in vitro anticancer activity. The results indicated that certain compounds displayed significant cytotoxic effects against human cancer cell lines, suggesting that structural modifications can enhance their efficacy .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. The presence of specific substituents on the imidazolidinedione core can influence their interaction with biological targets involved in cell proliferation and survival .

Antimicrobial Properties

The compound also exhibits potential as an antimicrobial agent. Its structural similarities to known antibiotics have prompted investigations into its effectiveness against various bacterial and fungal strains.

- Antibacterial Activity : Several studies have reported that derivatives of (5Z)-5-(4-Hydroxybenzylidene)-2,4-imidazolidinedione possess antibacterial properties, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

- Antifungal Effects : In addition to antibacterial properties, some derivatives have shown antifungal activity, making them candidates for developing new antifungal therapies. The structure-activity relationship (SAR) studies indicate that modifications at the C5 position significantly impact antimicrobial potency .

Anticonvulsant Activity

Another promising application of this compound is its anticonvulsant activity.

- Experimental Studies : Research has indicated that certain derivatives can significantly reduce seizure duration and incidence in animal models. For example, compounds modified at the N3 position exhibited enhanced anticonvulsant effects compared to their unmodified counterparts .

- Polypharmacological Potential : The ability of these compounds to modulate multiple biological targets suggests a polypharmacological approach could be beneficial in treating epilepsy and other neurological disorders .

Summary Table of Applications

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Benzylidene-Hydantoin Derivatives

Table 1: Structural and Physical Properties of Selected Hydantoin Derivatives

Key Observations :

- Substituent Effects : The presence of electron-donating groups (e.g., hydroxy, methoxy) enhances solubility and hydrogen-bonding capacity, while electron-withdrawing groups (e.g., chloro) increase electrophilicity .

- Stereochemistry : The Z-configuration in the target compound and its analogs ensures a planar arrangement of the benzylidene group, optimizing π-π stacking interactions in biological targets .

Thiazolidinedione and Thio-imidazolidinone Analogs

Table 2: Bioactivity Comparison of Hydantoin and Thiazolidinedione Derivatives

Key Observations :

- Thioxo vs. Dione: Replacement of the dione oxygen with sulfur (thioxo) in thiazolidinones enhances electron delocalization, improving binding to enzymatic targets like DYRK1A .

- Pharmacological Diversity : Thiazolidinediones exhibit hypoglycemic activity, whereas hydantoins are more associated with antimicrobial and anticonvulsant effects .

Key Observations :

NMR and Structural Analysis

Evidence from Hemimycalin C–E studies highlights significant downfield shifts in 13C NMR signals (e.g., ∆δC = +7.6 ppm at C-6) compared to the target compound, attributed to differences in Δ5,6 configuration and substituent electronic effects . Such shifts are critical for distinguishing Z/E isomers and predicting bioactivity.

准备方法

Reaction Conditions and Catalysts

The reaction is typically conducted under acidic or basic conditions. Common catalysts include:

-

Acetic acid/sodium acetate : A traditional system that facilitates proton exchange and dehydration.

-

Piperidine or ammonium acetate : Organic bases that enhance the nucleophilicity of the hydantoin’s methylene group.

-

Microwave irradiation : Reduces reaction time from hours to minutes while improving yields (e.g., 70–85% in 10–15 minutes).

Example Procedure:

Stereochemical Control

The (Z)-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the hydantoin’s N1-H and the benzylidene’s hydroxyl group. X-ray crystallography and NMR spectroscopy confirm this geometry.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Knoevenagel condensation by enabling rapid and uniform heating. This method achieves higher yields (up to 90%) and minimizes side reactions.

Optimized Protocol:

Green Chemistry Approaches

Recent efforts focus on eco-friendly protocols:

-

Ionic liquids : Serve as recyclable solvents and catalysts (e.g., [BMIM]BF₄).

-

Aqueous media : Water replaces organic solvents, though yields are moderate (50–60%).

Mechanistic Insights

The Knoevenagel mechanism proceeds via three steps:

-

Enolate formation : Deprotonation of hydantoin’s methylene group.

-

Nucleophilic attack : Enolate attacks the aldehyde’s carbonyl carbon.

-

Dehydration : Elimination of water to form the C=C bond.

The reaction’s regioselectivity is dictated by the electronic effects of the 4-hydroxy group on the benzaldehyde, which stabilizes the transition state through resonance.

Analytical Validation

Spectroscopic Characterization

X-ray Crystallography

Single-crystal studies confirm the (Z)-configuration, with a dihedral angle of 8.2° between the hydantoin and benzylidene planes.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Stereoselectivity |

|---|---|---|---|---|

| Traditional Knoevenagel | Acetic acid, reflux | 65–75 | 4–6 hours | Z-configuration |

| Microwave-assisted | Ethanol, 150°C, 300 W | 85–90 | 10–15 min | Z-configuration |

| Aqueous media | Water, piperidine, reflux | 50–60 | 6–8 hours | Z-configuration |

常见问题

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

- Methodology :

- Prodrug Design : Introduce phosphate esters at the hydroxyl group, hydrolyzed in vivo.

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。